molecular formula C13H23NO B13078964 2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one

2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one

Cat. No.: B13078964
M. Wt: 209.33 g/mol
InChI Key: QWHUPPQUIMVMCZ-UHFFFAOYSA-N
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Description

2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one (CAS: 1695097-93-8) is a nitrogen-containing heterocyclic ketone with the molecular formula C₁₃H₂₃NO and a molecular weight of 209.33 g/mol . The compound features an eight-membered azocane ring and a methyl-substituted cyclopropane moiety.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2-(azocan-2-yl)-1-(1-methylcyclopropyl)ethanone

InChI

InChI=1S/C13H23NO/c1-13(7-8-13)12(15)10-11-6-4-2-3-5-9-14-11/h11,14H,2-10H2,1H3

InChI Key

QWHUPPQUIMVMCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)CC2CCCCCCN2

Origin of Product

United States

Biological Activity

2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one is a chemical compound with the molecular formula C13H23NO and a molecular weight of approximately 209.33 g/mol. Its unique structure, characterized by the azocan-2-yl and 1-methylcyclopropyl groups, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the known biological activities of this compound, synthesizing data from various research sources.

Chemical Structure

The compound's structure can be represented as follows:

C13H23NO\text{C}_{13}\text{H}_{23}\text{N}\text{O}

Pharmacological Properties

Research indicates that compounds similar to 2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one may exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Some studies suggest that derivatives of cyclopropane compounds can possess antimicrobial properties, potentially making this compound a candidate for further investigation in this area.
  • Analgesic Effects : The structural components of the compound may interact with pain pathways, suggesting possible analgesic effects.
  • CNS Activity : Given the presence of nitrogen in its structure, there is potential for central nervous system (CNS) activity, which warrants further exploration.

Interaction Studies

Interaction studies are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of 2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one. These studies typically focus on:

  • Receptor Binding : Investigating how the compound interacts with various receptors can provide insights into its potential therapeutic uses.
  • Metabolic Pathways : Understanding how the compound is metabolized in the body can inform its efficacy and safety profile.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with 2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one:

Compound NameMolecular FormulaKey Features
2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-oneC13H23NOSimilar azepane structure
1-(2-Methylcyclopropyl)ethanoneC10H16OLacks nitrogen; simpler structure
N-Methyl-N-(1-methylcyclopropyl)acetamideC12H17NContains acetamide; different functional group

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share functional or structural similarities with the target molecule:

Compound Name Key Features Molecular Weight (g/mol) Notable Properties/Applications Reference
2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one Azocane ring, methylcyclopropyl group 209.33 Undisclosed bioactivity; potential synthetic intermediate
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one Chlorocyclopropyl, triazole ring 199.64 Key intermediate for prothioconazole (fungicide); 93% yield, 99% purity
2-Bromo-1-(1-methylcyclopropyl)ethan-1-one Methylcyclopropyl, bromo substituent 177.04 Reactive alkylating agent; lower MW due to bromine substitution
O-Benzyl (benzofuran-2-yl)ethan-1-one oxime ethers Benzofuran core, oxime ethers ~230–260 (estimated) Antimicrobial activity (e.g., against S. aureus and C. albicans)
1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one Bulky tert-butyl, electron-withdrawing fluorine 270.34 High hydrophobicity; used in green chemistry workflows
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one Sulfanylidene group, chloromethyl substituent 257.76 Solid (m.p. 137–138°C); used in Ru-catalyzed reactions

Physicochemical Properties

  • Melting Points : The sulfanylidene derivative (137–138°C) and triazole-containing compound (solid) contrast with the target compound’s unspecified state. The methylcyclopropyl group may lower melting points compared to aromatic substituents.
  • Solubility : Bulky substituents (e.g., tert-butyl in ) reduce aqueous solubility, whereas polar groups like sulfanylidene enhance it. The azocane ring’s basicity could improve solubility in acidic media.

Stability and Reactivity Trends

  • Methylcyclopropyl vs. Chlorocyclopropyl : The methyl group in the target compound likely enhances stability against ring-opening compared to chlorinated analogs .
  • Azocane vs. Triazole : The eight-membered azocane ring may exhibit greater conformational flexibility but lower ring strain than five-membered triazoles.

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